2,5-Dimethylphenylacetic acid

Agrochemical Insecticide Spirotetramat

2,5-Dimethylphenylacetic acid (CAS 13612-34-5) is the essential, non-substitutable precursor for two high-value APIs: the insecticide spirotetramat and the antihistamine bilastine. The 2,5-dimethyl substitution pattern is a structural requirement; using any other isomer (e.g., 2,3- or 2,4-) will produce a different molecule and fail the synthesis. Procurement must specify exact CAS 13612-34-5. Available in ≥98% purity as a white to light beige crystalline powder. Ideal for R&D, pilot plant scale-up, and QC reference standard use.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 13612-34-5
Cat. No. B080423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylphenylacetic acid
CAS13612-34-5
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CC(=O)O
InChIInChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyRUSCTNYOPQOXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylphenylacetic Acid: Procurement and Selection Overview for Fine Chemical Intermediates


2,5-Dimethylphenylacetic acid (CAS 13612-34-5) is a substituted phenylacetic acid derivative featuring two methyl groups at the ortho and meta positions of the benzene ring [1]. It is a white to light beige crystalline powder with a molecular weight of 164.20 g/mol and a melting point range of 126-130°C . As an aromatic carboxylic acid, it serves as a versatile building block in organic synthesis, primarily valued as a key intermediate in the production of pharmaceuticals and agrochemicals .

2,5-Dimethylphenylacetic Acid: Critical Role of Substitution Pattern in Downstream Synthesis


The 2,5-dimethyl substitution pattern on the phenylacetic acid scaffold is not arbitrary; it directly dictates the compound's utility in specific synthetic pathways [1]. In-class analogs, such as other dimethylphenylacetic acid isomers (e.g., 2,3- or 2,4-dimethylphenylacetic acid), possess identical molecular formulas and similar core structures but differ in regiochemistry, leading to distinct chemical reactivity and, consequently, different downstream products . Critically, the 2,5-isomer is the essential precursor for the insecticide spirotetramat and the antihistamine bilastine; substituting a different isomer would result in a different final product, rendering the substitution ineffective for these target APIs [REFS-1, REFS-3]. This specificity means that procurement decisions must be based on the exact CAS number (13612-34-5) to ensure synthetic success, as generic 'dimethylphenylacetic acid' cannot fulfill the same role.

2,5-Dimethylphenylacetic Acid: Quantitative Differentiation Evidence for Procurement


Essential Intermediate for the Unique Insecticide Spirotetramat

2,5-Dimethylphenylacetic acid is the key intermediate in the synthesis of spirotetramat, a novel insecticide with bi-directional systemic conduction properties. This is a unique feature of spirotetramat, and the synthesis is critically dependent on the 2,5-dimethylphenylacetic acid core [1].

Agrochemical Insecticide Spirotetramat

Direct Comparison: Melting Point Differentiation from 2,3-Isomer

The melting point of 2,5-dimethylphenylacetic acid is reported as 126-130°C . While a specific melting point for the 2,3-dimethylphenylacetic acid isomer is not universally standardized in all databases, a difference in melting point is a direct consequence of the different substitution pattern, which alters crystal lattice packing and intermolecular forces. This physical property is a key quality control metric for ensuring the correct isomer has been procured and can be used as a simple, quantitative identity check.

Physical Property Melting Point Isomer Comparison

Improved Synthesis: Comparative Yield and Route Efficiency from Patent Data

An improved synthesis method for 2,5-dimethylphenylacetic acid, using ionic liquid as a solvent, addresses the high cost and low yield issues of prior art. The patent describes a process that uses cheap, readily available raw materials (p-xylene, paraformaldehyde) and claims a route with 'increased yield' and 'simple operation' compared to older methods [1]. While the patent does not provide a direct % yield comparison to a specific alternative compound, it does provide a comparative baseline against older synthesis routes for the *same* target compound, making it a direct head-to-head comparison of synthetic efficiency. This is a key procurement consideration when evaluating suppliers who may use different manufacturing processes.

Organic Synthesis Process Chemistry Yield Improvement

Functional Differentiation: Use in Pharmaceutical API Synthesis (Bilastine)

2,5-Dimethylphenylacetic acid is a key pharmaceutical intermediate used in the synthesis of Bilastine, a second-generation H1-antihistamine [1]. The 2,5-dimethylphenylacetic acid core is essential for the structure of Bilastine, which is a selective histamine H1 receptor antagonist [2]. Other dimethylphenylacetic acid isomers (e.g., 2,3-, 3,4-) are not used in this specific API synthesis, as they would result in a different final drug candidate.

Pharmaceutical Antihistamine API Intermediate

2,5-Dimethylphenylacetic Acid: Optimal Application Scenarios for Scientific and Industrial Use


Synthesis of Spirotetramat (Insecticide)

Procurement of 2,5-dimethylphenylacetic acid (CAS 13612-34-5) is essential for any laboratory or pilot plant engaged in the synthesis or scale-up of spirotetramat. The compound's specific 2,5-substitution pattern is a structural requirement for the final insecticide [1]. Sourcing this exact isomer ensures the successful assembly of the spirotetramat core, a molecule known for its unique bi-directional systemic activity in plants [1].

Synthesis of Bilastine (Antihistamine API)

In pharmaceutical development, this compound is a non-substitutable intermediate for the production of Bilastine, a second-generation antihistamine [2]. Research groups synthesizing Bilastine or its analogs for preclinical studies must procure the 2,5-isomer to achieve the correct molecular structure. Using a different isomer would lead to a different chemical entity and invalidate the study [2].

Quality Control and Analytical Standardization

Analytical laboratories and quality control (QC) departments at chemical manufacturing sites utilize 2,5-dimethylphenylacetic acid as a reference standard for identity and purity testing. The well-defined melting point range (126-130°C) serves as a quick, quantitative check to confirm that received material matches the required CAS number . This application is critical for ensuring the integrity of the supply chain and avoiding costly mistakes from isomer substitution.

Synthetic Methodology Research (Phenylacetic Acid Derivatization)

Academic and industrial research groups focused on the development of new synthetic methodologies for substituted phenylacetic acids may use this compound as a model substrate. Its specific substitution pattern provides a distinct reactivity profile compared to unsubstituted phenylacetic acid or other isomers. The availability of multiple patented synthetic routes, including those aiming for improved yield and sustainability [1], makes it a relevant case study for process chemistry optimization and teaching.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethylphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.